2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

Beschreibung

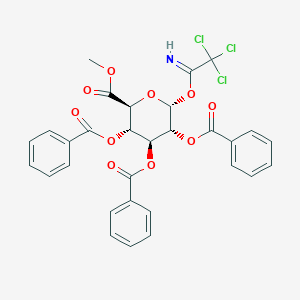

2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester, trichloroacetimidate (CAS 169557-99-7) is a specialized glycosyl donor in carbohydrate chemistry. Its molecular formula is C₃₀H₂₄Cl₃NO₁₀, with a molecular weight of 664.87 g/mol . The compound features three benzoyl groups protecting hydroxyl positions (2, 3, 4), a methyl ester at the carboxyl group, and a reactive trichloroacetimidate moiety at the anomeric position. This configuration enables stereoselective glycosylation, critical for synthesizing glucuronic acid-containing oligosaccharides and glycoconjugates .

Its applications span:

- Glycan-based materials: Used to create glycoprotein mimetics and glycan microarrays for studying carbohydrate-protein interactions .

- Biological research: Facilitates investigation of glucuronic acid roles in inflammation, microbial recognition, and cell signaling .

- Drug discovery: Serves as a precursor for glycomimetics in immunology and biomaterials science .

The compound is stored at -20°C to maintain stability and is commercially available from suppliers like Glentham Life Sciences and Ulcho Biochemical Ltd .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKVTFPWPZGFX-WLGPCAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate typically involves the protection of hydroxyl groups followed by the introduction of the trichloroacetimidate group. One common method starts with D-glucuronic acid methyl ester, which is then benzoylated to protect the hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate undergoes various chemical reactions, including:

Substitution Reactions: The trichloroacetimidate group can be substituted under acidic or basic conditions.

Hydrolysis: The compound can be hydrolyzed to remove the trichloroacetimidate group.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Acidic or Basic Conditions: For substitution reactions.

Water or Aqueous Solutions: For hydrolysis reactions.

Oxidizing or Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the deprotected glucuronic acid derivative .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester trichloroacetimidate is primarily utilized in organic synthesis as a glycosyl donor. It facilitates the formation of glycosidic bonds through its reactive trichloroacetimidate group, which can be employed in the synthesis of various oligosaccharides and polysaccharides.

Glycobiology Research

This compound plays a crucial role in glycobiology, particularly in the study of glycoproteins and glycolipids. It is used to create glycosylated derivatives that are essential for understanding biological processes such as cell signaling and immune responses.

Drug Development

The compound is involved in the development of antibody-drug conjugates (ADCs). By modifying antibodies with carbohydrate moieties derived from this compound, researchers can enhance the specificity and efficacy of targeted cancer therapies .

Viral Inhibition Studies

Research has indicated that derivatives synthesized from this compound can exhibit antiviral properties. It has been studied for its potential activity against various viruses including HIV and influenza .

Bioconjugation Techniques

The trichloroacetimidate functionality allows for efficient bioconjugation methods, enabling the attachment of biomolecules to surfaces or other macromolecules. This application is particularly relevant in creating biosensors and drug delivery systems.

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Synthesis of Glycosylated Antibodies | Investigated the use of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester in creating glycosylated antibodies for targeted therapy. | Demonstrated improved binding affinity and reduced off-target effects compared to non-glycosylated antibodies. |

| Antiviral Activity Assessment | Evaluated the antiviral properties of derivatives synthesized from this compound against HIV and influenza viruses. | Found significant inhibition of viral replication at low concentrations of the synthesized derivatives. |

| Development of Glycoengineered Vaccines | Explored the use of this compound in developing glycoengineered vaccines for enhanced immunogenicity. | Reported increased immune responses in animal models when using glycoengineered antigens derived from this compound. |

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Protecting Group Impact: Benzoyl derivatives (e.g., 2,3,4-Tri-O-benzoyl) offer superior stereoselectivity due to steric bulk, but lower solubility in polar solvents . Acetyl derivatives (e.g., 2,3,4-Tri-O-acetyl) are more soluble and reactive but less stable under prolonged storage . Benzyl derivatives (e.g., 2,3,4-Tri-O-benzyl) exhibit high stability but require harsh deprotection methods (e.g., hydrogenolysis), limiting compatibility with sensitive substrates .

Application-Specific Utility :

- The benzoylated compound is preferred for glycan microarrays and biological interaction studies due to its precise stereochemical control .

- Acetylated variants are cost-effective for large-scale syntheses but may require additional purification steps .

- Benzylated analogs are pivotal in drug discovery for their robustness in multistep reactions .

Reaction Efficiency :

- Benzoylated trichloroacetimidates achieve higher yields in glycosylation reactions (e.g., 76% in ) compared to acetylated counterparts, which may need optimized catalysts like BF₃·Et₂O .

Storage and Handling :

- Benzoylated and benzylated compounds demand low-temperature storage (-20°C) to prevent decomposition, whereas acetylated derivatives are more prone to hydrolysis at room temperature .

Biologische Aktivität

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate (CAS No. 169557-99-7) is a synthetic compound used primarily in organic synthesis. Its structural complexity and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C30H24Cl3NO10

- Molecular Weight : 664.87 g/mol

- Structure : The compound features a glucuronic acid backbone with three benzoyl protecting groups and a trichloroacetimidate moiety that enhances its reactivity in glycosylation reactions.

Biological Activity Overview

The biological activity of 2,3,4-tri-O-benzoyl-alpha-D-glucuronic acid methyl ester trichloroacetimidate can be categorized into several key areas:

2. Anticoagulant Properties

The trichloroacetimidate group is known to enhance the reactivity of glycosyl donors in glycosylation reactions. This property is crucial in synthesizing anticoagulant agents such as Fondaparinux, which is derived from similar glucuronic acid structures . The synthesis pathways involving this compound could potentially lead to new anticoagulant therapies.

3. Enzyme Inhibition

Glucuronic acid derivatives have been implicated in enzyme inhibition mechanisms, particularly in glycosyltransferases. These enzymes are essential for various biological processes, including drug metabolism and detoxification pathways . The ability of this compound to modulate enzyme activity may offer therapeutic avenues in drug design.

Case Study 1: Glycosylation Reactions

A study by Boons et al. demonstrated the effectiveness of trichloroacetimidates in promoting glycosylation reactions involving glucuronic acid derivatives. The research highlighted that these reactions could yield complex oligosaccharides with potential therapeutic applications .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Glycosylation | Anomeric mixture with dicyclohexylmethyl per-O-benzoyl-D-glucopyranoside | High |

Case Study 2: Antimicrobial Testing

In a comparative study on various glucuronides' antimicrobial properties, derivatives similar to the trichloroacetimidate exhibited significant inhibition zones against E. coli and S. aureus. The study concluded that structural modifications could enhance bioactivity .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Glucuronide A | 15 | E. coli |

| Glucuronide B | 20 | S. aureus |

| Trichloroacetimidate Derivative | 18 | E. coli |

The biological activity of 2,3,4-tri-O-benzoyl-alpha-D-glucuronic acid methyl ester trichloroacetimidate can be attributed to several mechanisms:

- Glycosylation Efficiency : The presence of the trichloroacetimidate enhances the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by alcohols or amines.

- Antimicrobial Action : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.

- Enzyme Modulation : By acting as a substrate or inhibitor for specific enzymes, this compound can influence metabolic pathways related to drug metabolism.

Q & A

Q. What is the role of this compound in stereoselective glycosylation reactions, and how can its reactivity be optimized?

This trichloroacetimidate derivative acts as a glycosyl donor, leveraging its anomeric trichloroacetimidate group for activated leaving-group properties under mild acidic conditions. To optimize reactivity:

- Use catalytic Lewis acids (e.g., BF₃·OEt₂ or TMSOTf) to promote glycosidic bond formation while minimizing side reactions .

- Control temperature (often 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to balance reaction rate and stereoselectivity .

- Monitor progress via TLC or HPLC, as unreacted donor or hydrolyzed byproducts can complicate purification.

Q. How do protecting groups (benzoyl, methyl ester) influence the compound’s stability and reactivity?

- The 2,3,4-tri-O-benzoyl groups prevent unwanted side reactions (e.g., aglycone transfer) by blocking hydroxyls, while the methyl ester at C6 stabilizes the glucuronic acid moiety against β-elimination .

- Deprotection post-glycosylation (e.g., using Zemplén conditions for benzoyl groups) allows selective access to free hydroxyls for further functionalization .

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

- ¹H/¹³C NMR : Confirm anomeric configuration (α/β) via coupling constants (e.g., J₁,₂ ≈ 3–4 Hz for α-configuration) and benzoyl/methyl ester resonances .

- HPLC : Assess purity (>97% as per specifications) and detect hydrolyzed impurities .

- IR Spectroscopy : Identify carbonyl stretches (C=O from benzoyl groups at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods enhance the design of glycosylation reactions using this donor?

- Employ quantum mechanical calculations (e.g., DFT) to model transition states and predict stereochemical outcomes based on donor-acceptor interactions .

- Use reaction path search algorithms to identify optimal conditions (e.g., solvent, catalyst) that minimize energy barriers, reducing experimental trial-and-error .

- Integrate machine learning to correlate historical reaction data with yields/selectivity, enabling predictive modeling .

Q. What strategies resolve contradictions in stereoselectivity data when using this donor with diverse acceptors?

- Mechanistic Analysis : Distinguish between SN1-like (oxocarbenium ion) and SN2 pathways by varying acceptor nucleophilicity and solvent polarity .

- Competition Experiments : Compare reactivity of competing acceptors (e.g., primary vs. secondary alcohols) under identical conditions to map steric/electronic effects .

- In-situ Monitoring : Use low-temperature NMR to trap intermediates and identify selectivity-determining steps .

Q. How does this donor compare to other trichloroacetimidate glycosyl donors (e.g., acetylated or benzylated analogs) in complex glycan synthesis?

- Reactivity : Benzoyl groups deactivate the donor compared to acetylated analogs, requiring stronger catalysts but offering improved stability during storage .

- Stereocontrol : Bulky benzoyl groups favor α-selectivity via steric hindrance, whereas acetylated donors may exhibit β-preference in certain systems .

- Application Scope : Ideal for synthesizing uronic acid-containing glycans (e.g., heparin analogs) due to the glucuronic acid backbone .

Q. What experimental design principles mitigate side reactions during large-scale synthesis?

- Scale-up Optimization : Use flow chemistry to control exothermicity and improve mixing efficiency, reducing hydrolysis or dimerization .

- Statistical DoE (Design of Experiments) : Screen factors (catalyst loading, temperature, stoichiometry) via fractional factorial designs to identify critical parameters .

- In-line Purification : Integrate scavenger resins (e.g., polymer-supported sulfonic acid) to remove excess catalyst and stabilize intermediates .

Methodological Considerations

- Contradiction Handling : Cross-validate NMR assignments with X-ray crystallography (where feasible) to resolve ambiguities in stereochemical assignments .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in dichloromethane) and catalyst activation protocols to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.